(S)-5'-oxoaverantin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxy-5-oxohexyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3/t12-/m0/s1 |
InChI Key |
JJDSVOQKAOJVOK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)CCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Canonical SMILES |
CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Synonyms |
5'-oxoaverantin OAVN cpd |
Origin of Product |
United States |
Scientific Research Applications
Mycotoxin Biosynthesis Research
One of the primary applications of (S)-5'-Oxoaverantin is in the study of aflatoxin biosynthesis. Aflatoxins are toxic compounds produced by certain molds, particularly Aspergillus species, which can contaminate crops and pose serious health risks to humans and animals.
- Biosynthetic Pathway : this compound is formed from 5'-hydroxyaverantin through enzymatic reactions involving specific dehydrogenases and cyclases. This transformation is crucial as it leads to the production of averufin, a precursor to aflatoxins . Understanding this pathway allows researchers to explore methods to inhibit aflatoxin production, thereby enhancing food safety.
- Enzyme Characterization : Studies have identified two key enzymes involved in the conversion of 5'-hydroxyaverantin to averufin: HAVN dehydrogenase and OAVN cyclase. The characterization of these enzymes provides insights into their mechanisms and potential targets for inhibition strategies .
Pharmaceutical Development
Due to its unique structural characteristics, this compound may serve as a lead compound in the development of new pharmaceuticals:
- Antifungal Agents : Given its role in fungal metabolism, derivatives of this compound could be explored as antifungal agents targeting specific pathways in pathogenic fungi. This application is particularly relevant in agriculture where fungal pathogens threaten crop yields.
- Drug Design : The compound's hydroxylation pattern and substitution properties can be leveraged in drug design to create novel therapeutic agents with enhanced efficacy against fungal infections.
Agricultural Applications
This compound's role extends beyond laboratory research into practical agricultural applications:
- Aflatoxin Control : By understanding the biosynthetic pathways involving this compound, agricultural scientists can develop strategies to mitigate aflatoxin contamination in crops. This includes breeding resistant plant varieties or employing biocontrol agents that inhibit the growth of aflatoxin-producing molds.
- Agrochemical Development : The insights gained from studying this compound may also contribute to the formulation of agrochemicals that effectively manage fungal diseases in crops, thus supporting sustainable agricultural practices.
Data Table: Comparison of Key Compounds in Aflatoxin Biosynthesis
| Compound Name | Role in Biosynthesis | Chemical Structure Characteristics |
|---|---|---|
| 5'-Hydroxyaverantin | Precursor to this compound | Hydroxylated anthraquinone derivative |
| This compound | Intermediate leading to averufin | Hydroxyanthraquinone with specific substitutions |
| Averufin | Precursor to aflatoxins | Hydroxylated anthraquinone derivative |
Case Study 1: Enzymatic Pathway Elucidation
A study conducted by researchers at Aspergillus parasiticus demonstrated the enzymatic conversion of 5'-hydroxyaverantin to this compound and subsequently averufin. This research emphasized the importance of understanding each enzymatic step for potential intervention strategies against aflatoxin production .
Case Study 2: Agricultural Impact Assessment
Research assessing the impact of aflatoxin contamination on crop yields highlighted the necessity for effective management strategies. By targeting the biosynthetic pathway involving this compound, scientists proposed methods for reducing contamination levels, thereby improving food safety and crop viability.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural and Physicochemical Properties
The table below compares OAVN with anthraquinone derivatives and other intermediates in fungal metabolism:
| Compound | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | LogP | Polar Surface Area (Ų) | Refractivity |
|---|---|---|---|---|---|---|---|
| (S)-5'-Oxoaverantin | C₂₀H₁₈O₈ | 386.1 | 8 | 5 | 1.77 | 121.86 | 374.32 |
| BDA-366 | C₂₄H₂₉N₃O₄ | 423.22 | 5 | 3 | 2.54 | 74.7 | 440.1 |
| Emodin 8-glucoside | C₂₁H₂₀O₁₀ | 432.11 | 10 | 6 | 0.61 | 140.29 | 389.71 |
| Nogalonic acid | C₂₀H₁₄O₈ | 382.07 | 8 | 3 | 2.33 | 113.17 | 370.61 |
| Versicolorone | C₂₀H₁₆O₇ | 368.09 | 7 | 3 | 2.68 | 97.9 | 364.43 |
Key Observations :
- Hydrophilicity : OAVN (LogP = 1.77) is less lipophilic than versicolorone (LogP = 2.68) but more so than Emodin 8-glucoside (LogP = 0.61), reflecting differences in functional groups (e.g., glycosylation in Emodin 8-glucoside increases polarity) .
- Hydrogen Bonding: OAVN has 8 H-bond donors, comparable to nogalonic acid, but fewer than Emodin 8-glucoside (10 donors), suggesting distinct solubility and membrane permeability profiles .
Comparison with Other Intermediates
- Versicolorone : A downstream product of OAVN, versicolorone (C₂₀H₁₆O₇) lacks the C5' ketone group and is involved in forming the bisfuran structure of versicolorin A .
- Nogalonic Acid: Though structurally similar to OAVN (C₂₀H₁₄O₈), nogalonic acid is associated with naphthacenedione biosynthesis in Streptomyces spp., highlighting divergent evolutionary pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
